molecular formula C15H11N5O2 B14284967 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- CAS No. 134249-30-2

8-Quinolinamine, 5-[(4-nitrophenyl)azo]-

Cat. No.: B14284967
CAS No.: 134249-30-2
M. Wt: 293.28 g/mol
InChI Key: CKPULYULPJQJQV-UHFFFAOYSA-N
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Description

8-Quinolinamine, 5-[(4-nitrophenyl)azo]- is a synthetic organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- typically involves the diazotization of 4-nitroaniline followed by coupling with 8-quinolinamine. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond. Here is a general synthetic route:

    Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 8-quinolinamine in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

8-Quinolinamine, 5-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline and nitrophenyl derivatives.

Scientific Research Applications

8-Quinolinamine, 5-[(4-nitrophenyl)azo]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may interfere with metabolic pathways in microorganisms, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

    8-Aminoquinoline: A related compound with similar structural features but different functional groups.

    4-Nitroaniline: Shares the nitrophenyl group but lacks the quinoline moiety.

Uniqueness

8-Quinolinamine, 5-[(4-nitrophenyl)azo]- is unique due to its combination of the quinoline and azo functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

134249-30-2

Molecular Formula

C15H11N5O2

Molecular Weight

293.28 g/mol

IUPAC Name

5-[(4-nitrophenyl)diazenyl]quinolin-8-amine

InChI

InChI=1S/C15H11N5O2/c16-13-7-8-14(12-2-1-9-17-15(12)13)19-18-10-3-5-11(6-4-10)20(21)22/h1-9H,16H2

InChI Key

CKPULYULPJQJQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)N)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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